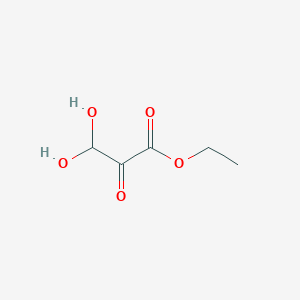

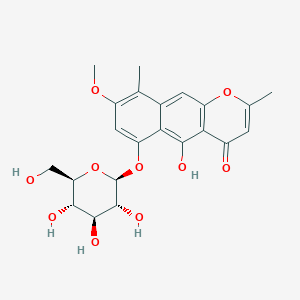

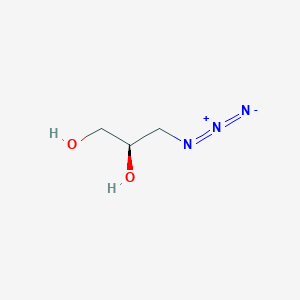

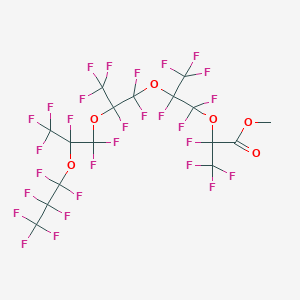

![molecular formula C8H12O2 B145187 1-(3-Oxabicyclo[3.1.0]hexan-1-yl)-2-propanone CAS No. 138042-39-4](/img/structure/B145187.png)

1-(3-Oxabicyclo[3.1.0]hexan-1-yl)-2-propanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-Oxabicyclo[3.1.0]hexan-1-yl)-2-propanone, also known as 3,4-Methylenedioxyphenyl-2-propanone (MDP2P), is a chemical compound that is commonly used as a precursor in the synthesis of various psychoactive substances, including MDMA (3,4-methylenedioxymethamphetamine) and MDA (3,4-methylenedioxyamphetamine). MDP2P is a colorless liquid that has a sweet, floral odor.1.0]hexan-1-yl)-2-propanone.

Mecanismo De Acción

The exact mechanism of action of MDP2P is not fully understood. However, it is believed that MDP2P acts as a precursor to MDMA and MDA, which are known to increase the release of serotonin, dopamine, and norepinephrine in the brain. These neurotransmitters play a key role in regulating mood, emotion, and cognition. The increased release of these neurotransmitters is thought to be responsible for the euphoric and empathogenic effects of MDMA and MDA.

Efectos Bioquímicos Y Fisiológicos

MDP2P has been shown to have various biochemical and physiological effects. For example, MDP2P has been shown to increase the release of dopamine and norepinephrine in the brain, which can lead to increased heart rate, blood pressure, and body temperature. Additionally, MDP2P has been shown to have neurotoxic effects, which can lead to long-term cognitive and behavioral deficits.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

MDP2P is commonly used as a precursor in the synthesis of various psychoactive compounds, including MDMA and MDA. The use of MDP2P in lab experiments allows researchers to study the effects of these compounds on various biological systems. However, the use of MDP2P in lab experiments is limited by its potential neurotoxic effects and its potential for abuse.

Direcciones Futuras

There are several future directions for research involving MDP2P. One direction is to study the potential therapeutic applications of MDP2P derivatives, such as their anti-inflammatory and analgesic effects. Another direction is to study the neurotoxic effects of MDP2P and its derivatives, in order to better understand the long-term cognitive and behavioral deficits associated with the use of MDMA and MDA. Additionally, research could be conducted to develop safer and more effective precursors for the synthesis of psychoactive compounds.

Métodos De Síntesis

The synthesis of MDP2P involves the condensation of 3,4-methylenedioxyphenylacetone and propanal in the presence of a catalyst, such as p-toluenesulfonic acid. This process is commonly known as the Leuckart-Wallach reaction. The reaction is usually carried out under reflux conditions with anhydrous ethanol as the solvent. The yield of MDP2P can be improved by using a higher concentration of propanal and a lower concentration of 3,4-methylenedioxyphenylacetone.

Aplicaciones Científicas De Investigación

MDP2P is mainly used as a precursor in the synthesis of MDMA and MDA. These compounds are commonly used as recreational drugs due to their euphoric and empathogenic effects. However, MDP2P has also been studied for its potential therapeutic applications. For example, MDP2P derivatives have been shown to have anti-inflammatory and analgesic effects in animal models. Additionally, MDP2P has been used in the synthesis of various other compounds, including 2C-B and 2C-I, which have been studied for their potential therapeutic applications in treating depression and anxiety.

Propiedades

Número CAS |

138042-39-4 |

|---|---|

Nombre del producto |

1-(3-Oxabicyclo[3.1.0]hexan-1-yl)-2-propanone |

Fórmula molecular |

C8H12O2 |

Peso molecular |

140.18 g/mol |

Nombre IUPAC |

1-(3-oxabicyclo[3.1.0]hexan-1-yl)propan-2-one |

InChI |

InChI=1S/C8H12O2/c1-6(9)2-8-3-7(8)4-10-5-8/h7H,2-5H2,1H3 |

Clave InChI |

IIALVSMTYMAUTB-UHFFFAOYSA-N |

SMILES |

CC(=O)CC12CC1COC2 |

SMILES canónico |

CC(=O)CC12CC1COC2 |

Sinónimos |

2-Propanone, 1-(3-oxabicyclo[3.1.0]hex-1-yl)- (9CI) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

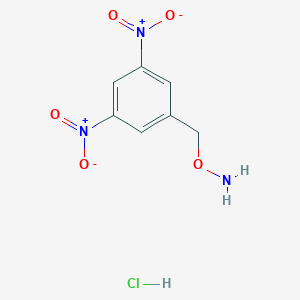

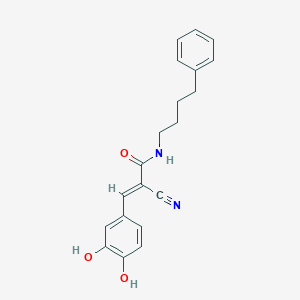

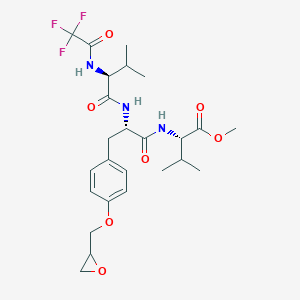

![(2S)-2-amino-5-[[(2R)-3-(2-amino-5-hydroxyphenyl)sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B145136.png)